REACTION_SMILES
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[BH4-:14].[CH3:38][OH:39].[CH:34]([OH:35])([CH3:36])[CH3:37].[ClH:16].[Na+:15].[O:1]=[C:2]1[CH:3]2[c:4]3[cH:5][cH:6][cH:7][cH:8][c:9]3[CH:10]([CH2:11][NH:12]1)[CH2:13]2.[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH2:17].[c:18]1([CH3:28])[cH:19][cH:20][c:21]([S:24](=[O:25])(=[O:26])[OH:27])[cH:22][cH:23]1>>[CH2:2]1[CH:3]2[c:4]3[cH:5][cH:6][cH:7][cH:8][c:9]3[CH:10]([CH2:11][NH:12]1)[CH2:13]2.[c:18]1([CH3:28])[cH:19][cH:20][c:21]([S:24](=[O:25])(=[O:26])[OH:27])[cH:22][cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NCC2CC1c1ccccc12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc2c(c1)C1CNCC2C1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |